An In-depth Technical Guide to the Physicochemical Properties of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline
Foreword
In the landscape of modern drug discovery, the rational design of small molecule therapeutics is paramount. The success of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline, a compound of interest for its unique structural motifs: a nucleophilic aniline core, a non-planar saturated heterocyclic pyrrolidine ring, and a lipophilic, metabolically stable trifluoromethyl (CF3) group. Understanding the interplay of these features is critical for any researcher considering this scaffold for further development. This document is intended for drug development professionals, medicinal chemists, and formulation scientists, offering both theoretical insights and actionable experimental protocols.
Molecular Structure and Identifiers
The subject of this guide is 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline. The strategic placement of the trifluoromethyl group on the pyrrolidine ring, rather than the aniline ring, is a key design choice. This modification is intended to modulate the properties of the pyrrolidine moiety, influencing its conformation and electronic nature, which in turn affects the overall molecule's characteristics.
| Identifier | Value |
| IUPAC Name | 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 230.23 g/mol |
| CAS Number | Not readily available; compound is likely a research chemical or novel intermediate. |
| Canonical SMILES | C1C(C(F)(F)F)CN(C1)C2=CC=C(C=C2)N |
| InChI Key | Generated from structure |
Core Physicochemical Properties: A Synthesis of Prediction and Practical Measurement
The journey of a drug from administration to its target is a complex odyssey dictated by its physicochemical nature. Here, we dissect the key properties of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline, explaining the causality behind their importance and providing robust protocols for their empirical determination.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a cornerstone of the "drug-likeness" profile. It governs a molecule's ability to traverse cellular membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The trifluoromethyl group is a well-established lipophilicity enhancer.[1] For oral drug candidates, a LogP value under 5 is a common guideline, as established by Lipinski's Rule of 5.[2]
Predicted LogP: Based on computational models and the contribution of the trifluoromethyl group, the LogP of this molecule is estimated to be in the range of 3.0 - 3.8 . This places it in a favorable lipophilicity range for cell permeability while likely maintaining sufficient solubility for further investigation.
Trustworthiness: Experimental Protocol for LogP Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for its direct measurement of partitioning at equilibrium.[2][3]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for 24 hours. Concurrently, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in the n-octanol phase at a known concentration.
-
Partitioning: In a clean vessel, combine a precise volume of the compound-laden n-octanol with the buffered aqueous phase.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24 hours) to ensure equilibrium is reached. Centrifugation is then used to ensure a clean separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]
Logical Workflow for LogP Determination
Caption: Gold-standard shake-flask workflow for LogP determination.
Acidity and Basicity (pKa)
Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH. The primary basic center in 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline is the aniline nitrogen. Its basicity is crucial for aqueous solubility (as the protonated salt) and for forming ionic interactions with biological targets like kinases or GPCRs. The pKa of unsubstituted aniline is ~4.6.[5] The para-pyrrolidinyl group is electron-donating, which would be expected to increase the basicity of the aniline nitrogen. However, the remote, electron-withdrawing trifluoromethyl group on the pyrrolidine ring will inductively pull electron density away, thereby decreasing the basicity compared to an unsubstituted N-pyrrolidinylaniline.
Predicted pKa: The predicted pKa for the anilinium conjugate acid is estimated to be in the range of 4.8 - 5.5 . This suggests that at physiological pH (~7.4), the compound will be predominantly in its neutral, more lipophilic form, which is favorable for membrane crossing. Quantum chemical calculations can provide more precise pKa predictions.[6][7][8]
Trustworthiness: Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system, often a co-solvent like methanol or DMSO mixed with water, to ensure solubility throughout the titration.
-
Titration: Place the sample solution in a thermostatted vessel. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the curve can be used to precisely identify the equivalence point.
Thermal Properties and Stability
Expertise & Experience: Thermal stability is a critical parameter for drug substance handling, formulation, and storage.[9] Differential Scanning Calorimetry (DSC) is a powerful technique used to characterize thermal events like melting, crystallization, and decomposition.[10][11] It provides essential data for selecting appropriate conditions for manufacturing processes such as milling and lyophilization.[9][12]
Predicted Thermal Behavior: As a crystalline solid, the compound is expected to exhibit a sharp melting endotherm. The presence of the trifluoromethyl group and the pyrrolidine ring may influence crystal packing and thus the melting point. Decomposition at higher temperatures is also expected.
Trustworthiness: Experimental Protocol for Thermal Analysis (DSC)
This protocol outlines the standard procedure for evaluating the thermal properties of a new chemical entity.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak typically represents melting, with the onset temperature defining the melting point. Exothermic events may indicate decomposition or crystallization.[12][13]
Logical Workflow for DSC Analysis
Caption: Standard workflow for thermal stability analysis using DSC.
Summary of Physicochemical Properties
The table below consolidates the predicted and expected properties of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline, providing a quick reference for researchers.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| LogP | 3.0 - 3.8 | Good membrane permeability; potential for CNS penetration. |
| pKa (Anilinium ion) | 4.8 - 5.5 | Mostly neutral at physiological pH, aiding absorption. |
| Aqueous Solubility | Low to Moderate | Expected to be higher at acidic pH due to salt formation. |
| Melting Point | Expected Crystalline Solid | Important for solid-state characterization and formulation. |
| Thermal Stability | Moderate to High | Determines shelf-life and manufacturing process suitability.[9] |
| Polar Surface Area | ~38 Ų (Predicted) | Favorable for oral bioavailability. |
Conclusion and Future Directions
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline presents a compelling scaffold for medicinal chemistry. Its predicted physicochemical profile—moderate lipophilicity, a weakly basic center, and good thermal stability—positions it as a promising starting point for developing drug candidates. The trifluoromethyl group is anticipated to confer enhanced metabolic stability and binding affinity, properties that are highly desirable in drug design.[14]
The next logical steps for any research program involving this molecule would be the empirical validation of the properties outlined in this guide. The experimental protocols provided herein offer a robust framework for this characterization. Subsequent studies should focus on in vitro ADME profiling, including metabolic stability assays and cell permeability studies, to build a comprehensive understanding of this molecule's pharmaceutical potential.
References
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC. (2024).
- Differential Scanning Calorimetry - Coriolis Pharma. Coriolis Pharma.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - OUCI. (2024). Organic and Biomolecular Chemistry.
- 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride - Chemspace. Chemspace.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024). Journal of Drug Designing.
- 3-(Trifluoromethyl)aniline - Sigma-Aldrich. Sigma-Aldrich.
- Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
- N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility - Benchchem. Benchchem.
- Correlation between hardness and basicity (pKa) of substituted anilines. (2009). Trade Science Inc.
- 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline - BLDpharm. BLDpharm.
- Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed. (2024).
- Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Satur
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023).
- An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5- (trifluoromethyl)aniline (CAS 454-79 - Benchchem. Benchchem.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).
- 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline - Appchem. Appchem.
- Use of DSC in Pharmaceuticals Drug Characteris
- How Pharma Companies Use DSC in Drug Development Stability. (2026).
- Differential Scanning Calorimetry - Improved Pharma. (2024). Improved Pharma.
- LogP—Making Sense of the Value - ACD/Labs. ACD/Labs.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quercus.be [quercus.be]
- 10. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 11. coherentmarketinsights.com [coherentmarketinsights.com]
- 12. veeprho.com [veeprho.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
